molecular formula C16H17N5OS B12748763 N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide CAS No. 102410-32-2

N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide

Cat. No.: B12748763
CAS No.: 102410-32-2
M. Wt: 327.4 g/mol
InChI Key: NKNITNZXCYAOHF-LICLKQGHSA-N
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Description

N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes both imidazo and thiazole rings, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves the reaction of 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde with N,N-dimethylglycine hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

Uniqueness

N,N-Dimethylglycine ((6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide stands out due to its unique combination of imidazo and thiazole rings, which contribute to its broad spectrum of biological activities. This structural feature makes it a valuable compound for developing new therapeutic agents .

Properties

CAS No.

102410-32-2

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

2-(dimethylamino)-N-[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]acetamide

InChI

InChI=1S/C16H17N5OS/c1-20(2)11-14(22)19-17-10-13-15(12-6-4-3-5-7-12)18-16-21(13)8-9-23-16/h3-10H,11H2,1-2H3,(H,19,22)/b17-10+

InChI Key

NKNITNZXCYAOHF-LICLKQGHSA-N

Isomeric SMILES

CN(C)CC(=O)N/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3

Canonical SMILES

CN(C)CC(=O)NN=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3

Origin of Product

United States

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